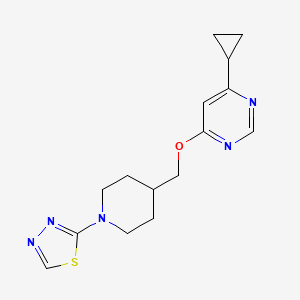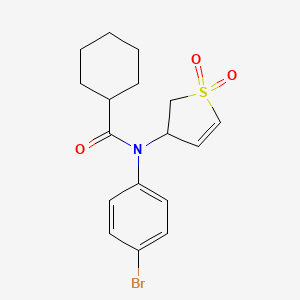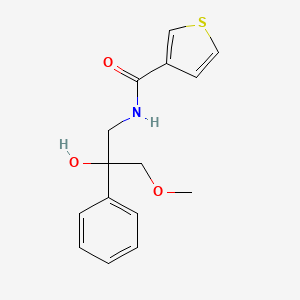
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide, also known as GM-3, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. GM-3 is a derivative of the natural product, honokiol, which is found in the bark of the Magnolia tree.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene derivatives are a significant class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anti-inflammatory , anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help in preventing the corrosion of metals, thus increasing their lifespan and durability .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Antimicrobial Properties
Thiophene derivatives show antimicrobial properties . They can be used to fight against various bacterial and fungal infections .
Analgesic and Anti-inflammatory Properties
Thiophene derivatives have been reported to possess analgesic and anti-inflammatory properties . They can be used in the treatment of pain and inflammation .
Antihypertensive Properties
Thiophene derivatives also exhibit antihypertensive properties . They can be used in the management of high blood pressure .
Antitumor Activity
Thiophene derivatives have been found to show antitumor activity . They can be used in the treatment of various types of cancer .
Mecanismo De Acción
Target of Action
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a thiophene-based analog . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological properties .
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBJBVKDXUDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)
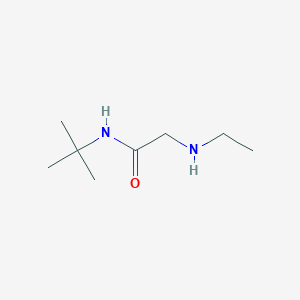
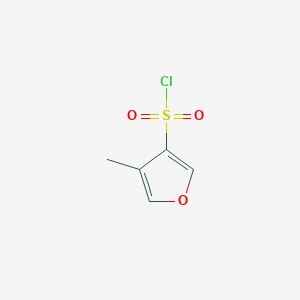
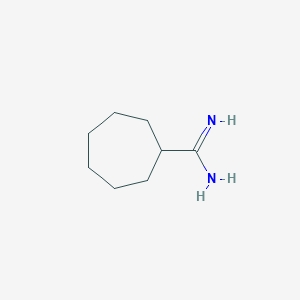
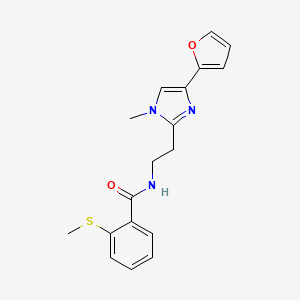
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)
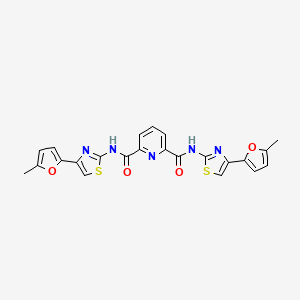
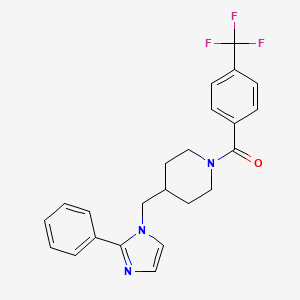
![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)
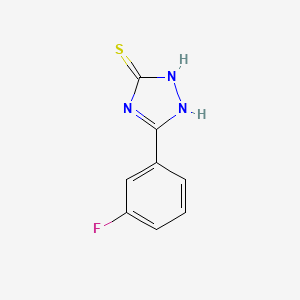
![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2391930.png)
